(S)-(+)-2-Indolinemethanol
Overview
Description
(S)-(+)-2-Indolinemethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by an indoline ring structure attached to a methanol group. The compound’s chirality and unique structure make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Indolinemethanol typically involves the reduction of indoline-2-carboxylic acid or its derivatives. One common method is the reduction of indoline-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds as follows:
Indoline-2-carboxylic acid+LiAlH4→this compound+by-products
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of indoline-2-carboxylic acid derivatives using a chiral catalyst to ensure the desired enantiomer is obtained. This method allows for large-scale production with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Indolinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2-carboxaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can yield indoline-2-methanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form indoline-2-chloromethane.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products:
Oxidation: Indoline-2-carboxaldehyde.
Reduction: Indoline-2-methanol.
Substitution: Indoline-2-chloromethane.
Scientific Research Applications
(S)-(+)-2-Indolinemethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: this compound is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Indolinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical research, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Indoline-2-carboxylic acid: A precursor in the synthesis of (S)-(+)-2-Indolinemethanol.
Indoline-2-methanol: A reduced form of this compound.
Indoline-2-carboxaldehyde: An oxidized form of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an indoline ring and a methanol group. This combination of structural features makes it a versatile intermediate in organic synthesis and pharmaceutical research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(2S)-2,3-dihydro-1H-indol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOFAKYHPAXNP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426232 | |
Record name | (S)-(+)-2-Indolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27640-33-1 | |
Record name | (S)-(+)-2-Indolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Indolinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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